Cas no 116866-48-9 ((3R)-3-hydroxy-4-methoxybutanoic acid)

(3R)-3-hydroxy-4-methoxybutanoic acid 化学的及び物理的性質
名前と識別子
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- (3R)-3-hydroxy-4-methoxybutanoic acid
- SCHEMBL5711098
- EN300-1835657
- 116866-48-9
-
- インチ: 1S/C5H10O4/c1-9-3-4(6)2-5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1
- InChIKey: IZMXMDXNRWMDCV-SCSAIBSYSA-N
- ほほえんだ: O(C)C[C@@H](CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 134.05790880g/mol
- どういたいしつりょう: 134.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 91
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 66.8Ų
(3R)-3-hydroxy-4-methoxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1835657-0.1g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 0.1g |
$490.0 | 2023-09-19 | ||
Enamine | EN300-1835657-5.0g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 5g |
$5056.0 | 2023-06-01 | ||
Enamine | EN300-1835657-1g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 1g |
$557.0 | 2023-09-19 | ||
Enamine | EN300-1835657-2.5g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 2.5g |
$1089.0 | 2023-09-19 | ||
Enamine | EN300-1835657-0.05g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 0.05g |
$468.0 | 2023-09-19 | ||
Enamine | EN300-1835657-0.5g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 0.5g |
$535.0 | 2023-09-19 | ||
Enamine | EN300-1835657-10.0g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 10g |
$7497.0 | 2023-06-01 | ||
Enamine | EN300-1835657-1.0g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 1g |
$1742.0 | 2023-06-01 | ||
Enamine | EN300-1835657-0.25g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 0.25g |
$513.0 | 2023-09-19 | ||
Enamine | EN300-1835657-10g |
(3R)-3-hydroxy-4-methoxybutanoic acid |
116866-48-9 | 10g |
$2393.0 | 2023-09-19 |
(3R)-3-hydroxy-4-methoxybutanoic acid 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
(3R)-3-hydroxy-4-methoxybutanoic acidに関する追加情報
Introduction to (3R)-3-hydroxy-4-methoxybutanoic Acid (CAS No. 116866-48-9)
(3R)-3-hydroxy-4-methoxybutanoic acid, with the chemical identifier CAS No. 116866-48-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its chiral center and functional groups, has garnered attention for its potential applications in drug development and metabolic studies. The precise stereochemistry and chemical properties of this compound make it a valuable candidate for further investigation in various biological pathways.
The structure of (3R)-3-hydroxy-4-methoxybutanoic acid consists of a four-carbon chain with a hydroxyl group at the third carbon and a methoxy group at the fourth carbon. The presence of these functional groups imparts unique reactivity and solubility characteristics, which are crucial for its role in biochemical processes. The stereochemistry, specifically the (3R) configuration, is essential for its biological activity, as enantiomers often exhibit different pharmacological properties.
In recent years, there has been growing interest in the synthesis and application of chiral compounds like (3R)-3-hydroxy-4-methoxybutanoic acid. Advanced synthetic methodologies have enabled the production of this compound with high enantiomeric purity, which is critical for pharmaceutical applications. These methods often involve asymmetric catalysis and chiral auxiliaries, ensuring that the desired stereochemical configuration is achieved.
One of the most compelling aspects of (3R)-3-hydroxy-4-methoxybutanoic acid is its potential role in modulating metabolic pathways. Research has indicated that this compound may influence key enzymes involved in energy metabolism, such as those in the citric acid cycle and fatty acid oxidation. By interacting with these enzymes, it could potentially serve as a precursor or intermediate in the synthesis of more complex molecules with therapeutic effects.
The pharmacological properties of (3R)-3-hydroxy-4-methoxybutanoic acid have been explored in various preclinical studies. These studies suggest that it may have applications in treating metabolic disorders, inflammation, and even neurodegenerative diseases. The hydroxyl and methoxy groups provide multiple sites for interaction with biological targets, making this compound a versatile scaffold for drug design.
Recent advancements in computational chemistry have also facilitated the study of (3R)-3-hydroxy-4-methoxybutanoic acid. Molecular modeling techniques allow researchers to predict how this compound might interact with proteins and other biomolecules. These predictions can guide experimental design and help identify potential lead compounds for further development. The integration of computational methods with traditional wet chemistry has significantly accelerated the drug discovery process.
In addition to its pharmacological potential, (3R)-3-hydroxy-4-methoxybutanoic acid has shown promise in agricultural applications. Its structural features make it a suitable candidate for developing novel agrochemicals that can enhance crop yield and resistance to pests. By understanding its metabolic pathways and interactions within biological systems, researchers can engineer more effective and sustainable agricultural solutions.
The synthesis of derivatives of (3R)-3-hydroxy-4-methoxybutanoic acid is another area of active research. By modifying its functional groups or introducing new ones, scientists can create a library of compounds with tailored properties. These derivatives may exhibit enhanced bioavailability, improved stability, or novel biological activities. Such modifications are crucial for optimizing drug candidates for clinical use.
The environmental impact of producing and using (3R)-3-hydroxy-4-methoxybutanoic acid is also a consideration in modern research. Sustainable synthetic routes are being developed to minimize waste and reduce energy consumption. Green chemistry principles are being applied to ensure that the production process is environmentally friendly while maintaining high yields and purity standards.
In conclusion, (3R)-3-hydroxy-4-methoxybutanoic acid (CAS No. 116866-48-9) is a multifaceted compound with significant potential in pharmaceuticals, agriculture, and environmental science. Its unique structural features and stereochemistry make it a valuable tool for researchers exploring new therapeutic agents and sustainable practices. As our understanding of its biological roles continues to expand, so too will its applications across various scientific disciplines.
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